molecular formula C13H11NO B7760617 N,1-diphenylmethanimine oxide

N,1-diphenylmethanimine oxide

Cat. No.: B7760617
M. Wt: 197.23 g/mol
InChI Key: ZEAUJQWDPKRESH-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-Diphenylmethanimine oxide is a chemical compound with the molecular formula C₁₃H₁₁NO. It is a nitrone, a class of organic compounds characterized by the presence of a C=N-O functional group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,1-Diphenylmethanimine oxide can be synthesized through the reaction of benzaldehyde with aniline in the presence of an oxidizing agent. The general procedure involves mixing benzaldehyde and aniline in a suitable solvent, such as methanol, and heating the mixture to facilitate the reaction. The resulting product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The process typically includes the use of catalysts to enhance the reaction rate and yield. The final product is obtained through a series of purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: N,1-Diphenylmethanimine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N,1-Diphenylmethanimine oxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,1-diphenylmethanimine oxide involves its interaction with molecular targets through its nitrone group. The compound can undergo cycloaddition reactions with various substrates, leading to the formation of cyclic products. These reactions are facilitated by the electron-rich nature of the nitrone group, which allows it to act as a nucleophile or electrophile depending on the reaction conditions .

Comparison with Similar Compounds

  • N-Benzylideneaniline N-oxide
  • C,N-Diphenylnitrone
  • Benzaldehydephenylnitrone

Comparison: N,1-Diphenylmethanimine oxide is unique due to its specific nitrone structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N,1-diphenylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAUJQWDPKRESH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=[N+](\C2=CC=CC=C2)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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